molecular formula C15H13F2NO2 B5642074 N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5642074
M. Wt: 277.27 g/mol
InChI Key: VWWMWAHOOYHFOW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide is an organic compound that features a phenyl ring substituted with fluorine atoms at the 2 and 4 positions, and a phenoxy group substituted with a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the phenoxyacetamide backbone: This can be achieved by reacting 2-(4-methylphenoxy)acetic acid with an appropriate amine, such as 2,4-difluoroaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent reaction conditions and high yield.

    Optimization of reaction parameters: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

    Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is studied for its properties as a building block in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers explore its interactions with biological systems to understand its potential as a bioactive molecule.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or modulating the activity of target enzymes.

    Interacting with receptors: Altering signal transduction pathways and cellular responses.

    Disrupting cellular processes: Affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group.

    N-(2,4-difluorophenyl)-2-(4-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methyl group.

Uniqueness

N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide is unique due to the specific combination of fluorine and methyl substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-10-2-5-12(6-3-10)20-9-15(19)18-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMWAHOOYHFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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